
Sodium 1H-pyrrole-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1H-pyrrole-2-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of 1H-pyrrole-2-sulfinic acid and is known for its stability and ease of handling compared to its parent sulfinic acid. It is widely used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-pyrrole-2-sulfinate typically involves the reaction of 1H-pyrrole-2-sulfinic acid with a sodium base. One common method is the reduction of sulfonyl chlorides using sodium sulfite . This reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using sodium sulfite or other reducing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1H-pyrrole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Pyrroles: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Sodium 1H-pyrrole-2-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of sodium 1H-pyrrole-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical transformations, including:
Nucleophilic Attack: The sulfinate group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Attack: The pyrrole ring can act as an electrophile, undergoing substitution reactions with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Sodium 1H-pyrrole-2-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Similar in reactivity but differs in the aromatic ring structure.
Sodium methanesulfinate: Similar in reactivity but differs in the alkyl group attached to the sulfinate.
Sodium toluenesulfinate: Similar in reactivity but differs in the presence of a methyl group on the aromatic ring.
Uniqueness: this compound is unique due to its pyrrole ring structure, which imparts distinct reactivity and stability compared to other sulfinates. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific sulfur-containing functionalities .
Eigenschaften
Molekularformel |
C4H4NNaO2S |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
sodium;1H-pyrrole-2-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-2-1-3-5-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
NKGMCFIGAQJWRT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CNC(=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
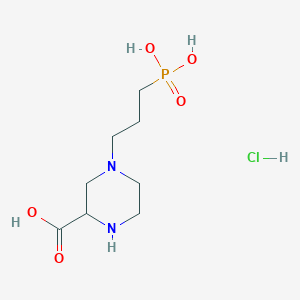
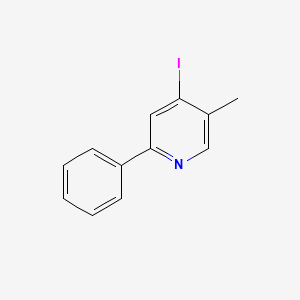
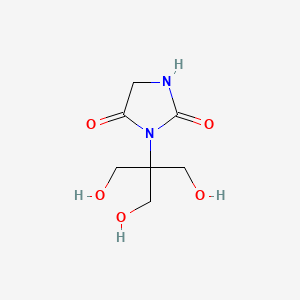
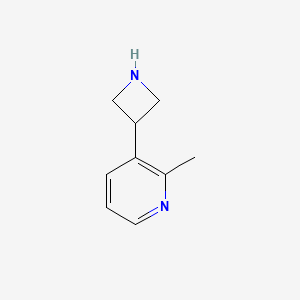
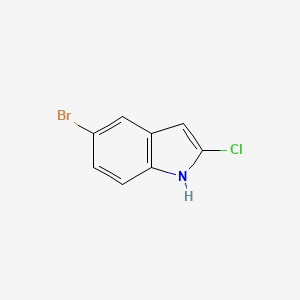
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
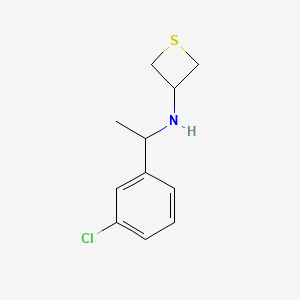
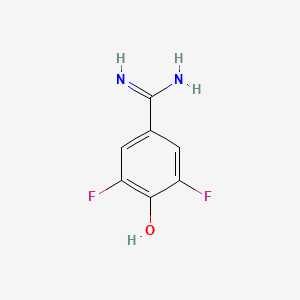
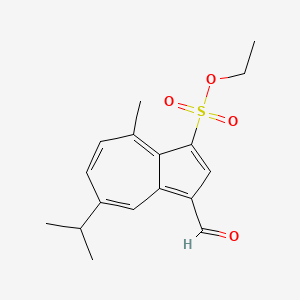
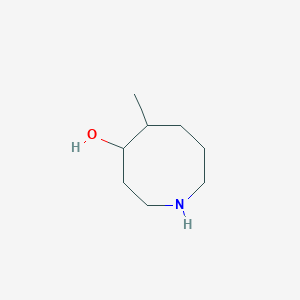

![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
